molecular formula C16H6F5N3 B6416846 (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile CAS No. 5611-73-4

(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile

Cat. No.: B6416846
CAS No.: 5611-73-4
M. Wt: 335.23 g/mol
InChI Key: IHCGARDFENOYLI-FNORWQNLSA-N
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Description

(2E)-2-(1H-1,3-Benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile is a fluorinated aromatic compound featuring a benzodiazole core conjugated with a pentafluorophenyl group via a propenenitrile linker. The benzodiazole moiety is known for its electron-deficient aromatic system, which contributes to π-π stacking interactions in biological or material science contexts .

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F5N3/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H,(H,23,24)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCGARDFENOYLI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415312
Record name F3139-1166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5611-73-4
Record name F3139-1166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile is a member of the benzodiazole family and has garnered interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzodiazole moiety and a highly fluorinated phenyl group. The molecular formula is C24H18F5N3C_{24}H_{18}F_{5}N_{3} with a molecular weight of approximately 431.41 g/mol.

Research indicates that compounds containing benzodiazole structures often exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzodiazole derivatives act as inhibitors for key enzymes involved in metabolic pathways. For instance, they may inhibit alkaline phosphatase (AP), which plays a crucial role in dephosphorylation processes in cells.
  • Antiviral Properties : Some studies suggest that similar compounds within the benzodiazole class have shown antiviral activity against specific viral strains by disrupting viral replication mechanisms.
  • Antitumor Activity : The structural characteristics of benzodiazoles allow them to interact with DNA and inhibit cell proliferation in cancerous cells.

Biological Activity Data

Activity Type Description Reference
Enzyme InhibitionCompounds exhibit IC50 values in the low micromolar range against alkaline phosphatase, indicating strong inhibitory potential.
Antiviral ActivitySimilar compounds have demonstrated efficacy against viral infections by inhibiting replication.
Antitumor EffectsBenzodiazole derivatives have shown significant cytotoxicity against various cancer cell lines.

Case Studies

  • Enzyme Inhibition Study : A recent study evaluated the enzyme inhibition potential of several benzodiazole derivatives, including the target compound. The results indicated an IC50 value of approximately 1.05 µM for one derivative, suggesting promising activity against AP .
  • Antiviral Screening : In a screening library containing numerous benzodiazole compounds, some demonstrated notable antiviral activity against influenza viruses, highlighting their potential as therapeutic agents .
  • Anticancer Research : A study focusing on the anticancer properties of benzodiazoles reported that certain derivatives could induce apoptosis in human cancer cell lines through DNA intercalation and disruption of cellular functions .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent due to its ability to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of benzodiazole compounds often exhibit cytotoxic effects against various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives exhibited significant activity against breast cancer cells by inducing apoptosis through the modulation of key signaling pathways .

Antimicrobial Activity

Research has shown that compounds containing benzodiazole structures can possess antimicrobial properties. The introduction of electron-withdrawing groups such as pentafluorophenyl may enhance these properties.

Case Study:
In vitro studies indicated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .

Material Science

The unique electronic properties of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile make it suitable for applications in organic electronics and photonic devices. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:
Research published in Advanced Functional Materials highlighted the use of similar benzodiazole derivatives in OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of various bacteria
Material ScienceEnhances efficiency in OLED applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzene ring or modifications to the benzodiazole core. Below is a detailed comparison based on available

Compound 1: 2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(Trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1)

  • Molecular Formula : C₁₇H₁₁F₃N₄
  • Molecular Weight : 328.3 g/mol
  • Key Features: A trifluoromethyl (-CF₃) group replaces the pentafluorophenyl ring. An amino linker (-NH-) connects the phenyl group to the propenenitrile backbone.
  • The amino linker may enhance hydrogen-bonding capacity compared to the direct conjugation in the target compound .

Compound 2: (2E)-2-(6-Methyl-1H-Benzimidazol-2-yl)-3-[5-(1-Oxo-1,3-dihydro-2-benzofuran-5-yl)furan-2-yl]prop-2-enenitrile

  • Key Features :
    • A methyl-substituted benzimidazole core replaces benzodiazole.
    • A furan-benzofuran hybrid substituent introduces oxygen atoms into the structure.
  • Implications :
    • The methyl group on benzimidazole may increase steric hindrance, affecting binding interactions.
    • Oxygen-rich substituents (furan/benzofuran) could improve solubility in polar solvents compared to fluorinated analogs .

Structural Comparison Table

Property Target Compound Compound 1 Compound 2
Core Structure Benzodiazole Benzodiazole Methyl-Benzimidazole
Substituent Pentafluorophenyl 3-(Trifluoromethyl)phenylamino Furan-Benzofuran
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Electron-donating (oxygen atoms)
Molecular Weight ~339 (estimated)* 328.3 Not reported
Potential Bioactivity Likely high membrane permeability due to fluorine Enhanced hydrogen-bonding capacity Improved solubility

*Estimated based on molecular formula.

Research Findings and Implications

Electron-Withdrawing Effects : The pentafluorophenyl group in the target compound likely increases electrophilicity and lipophilicity compared to -CF₃ or oxygen-containing substituents. This could enhance its suitability as a kinase inhibitor or in materials requiring stable charge-transfer complexes.

The target compound’s fluorine density may improve metabolic stability but reduce solubility .

Synthetic Challenges : Introducing pentafluorophenyl groups often requires specialized fluorination techniques, which may complicate synthesis compared to trifluoromethyl or furan-based analogs.

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